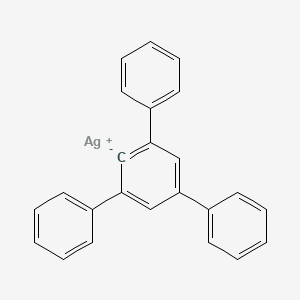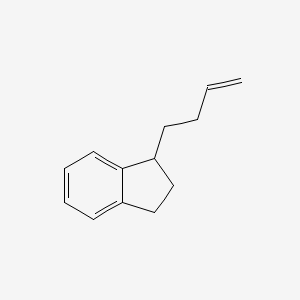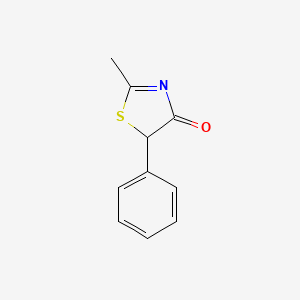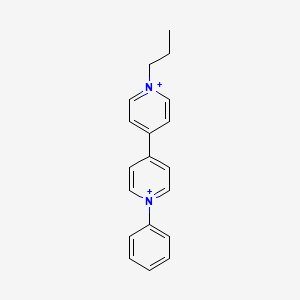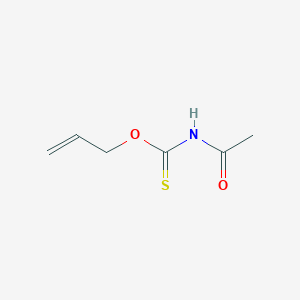
O-Prop-2-en-1-yl acetylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Prop-2-en-1-yl acetylcarbamothioate is a chemical compound with the molecular formula C6H9NO2S. It contains 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom
Méthodes De Préparation
The synthesis of O-Prop-2-en-1-yl acetylcarbamothioate involves several steps. One common method is the reaction of acetyl chloride with prop-2-en-1-ylamine in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
O-Prop-2-en-1-yl acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-Prop-2-en-1-yl acetylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-Prop-2-en-1-yl acetylcarbamothioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
O-Prop-2-en-1-yl acetylcarbamothioate can be compared with other similar compounds, such as:
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but lacks the sulfur atom present in this compound.
O-Prop-2-en-1-yl phenylcarbamothioate: This compound has a phenyl group instead of the acetyl group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
113283-10-6 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
O-prop-2-enyl N-acetylcarbamothioate |
InChI |
InChI=1S/C6H9NO2S/c1-3-4-9-6(10)7-5(2)8/h3H,1,4H2,2H3,(H,7,8,10) |
Clé InChI |
ORBMXOTZMZMBQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=S)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


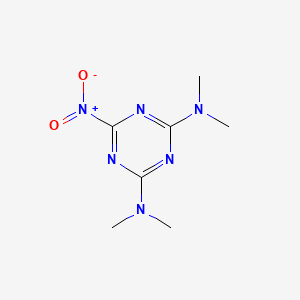
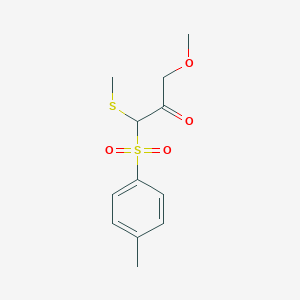
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
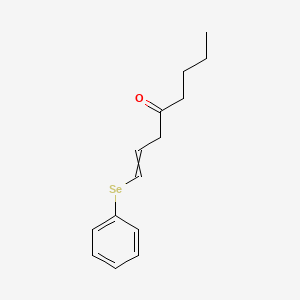
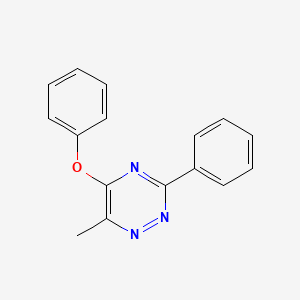
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
